molecular formula C8H9N3S2 B1270337 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol CAS No. 337473-17-3

4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270337
CAS No.: 337473-17-3
M. Wt: 211.3 g/mol
InChI Key: KPYYIQKXNFIIQR-UHFFFAOYSA-N
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Description

4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiophene ring and the triazole moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then reacted with ethyl isothiocyanate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted triazole derivatives. These products can exhibit different chemical and biological properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its enzyme inhibitory activity is attributed to its ability to bind to the active site of enzymes such as acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Uniqueness

4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the thiophene and triazole rings in its structure. This combination imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to other triazole derivatives .

Properties

IUPAC Name

4-ethyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-2-11-7(9-10-8(11)12)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYYIQKXNFIIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353054
Record name 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337473-17-3
Record name 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

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